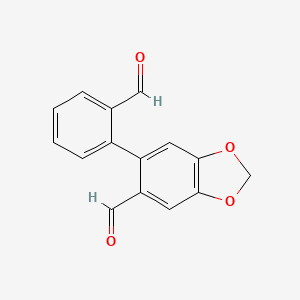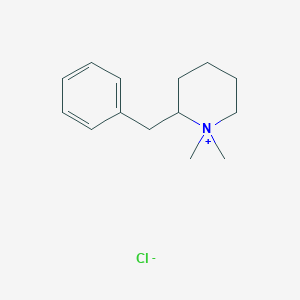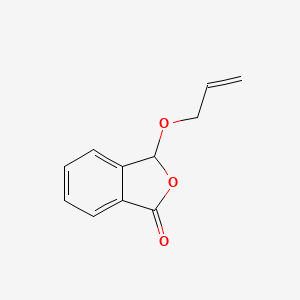![molecular formula C10H20N2 B14590153 6-Propyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 61382-72-7](/img/structure/B14590153.png)
6-Propyloctahydropyrrolo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propyloctahydropyrrolo[1,2-a]pyrimidine is a bicyclic compound that belongs to the class of pyrrolo[1,2-a]pyrimidines. These compounds are characterized by a fused ring system containing a pyrrole ring and a pyrimidine ring. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyloctahydropyrrolo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-dicarbonyl compound with an N–C–N compound, such as an amidine, under cyclization conditions . This reaction can be catalyzed by various agents, including acids and bases, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Propyloctahydropyrrolo[1,2-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
6-Propyloctahydropyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Propyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
6-Propyloctahydropyrrolo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidines: These compounds have a similar fused ring system but differ in the position of nitrogen atoms.
Imidazo[1,2-a]pyrimidines: These compounds contain an imidazole ring fused with a pyrimidine ring and have different chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of a propyl group, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
61382-72-7 |
|---|---|
Formule moléculaire |
C10H20N2 |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
6-propyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H20N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h9-11H,2-8H2,1H3 |
Clé InChI |
DUTNVHYNPADPGH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC2N1CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)



![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)

![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)
